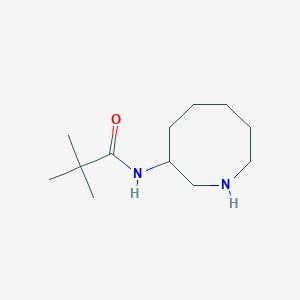![molecular formula C7H18N2O B13219304 3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol](/img/structure/B13219304.png)
3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol is a chemical compound with the molecular formula C7H18N2O and a molecular weight of 146.23 g/mol It is a derivative of propanol, featuring both amino and hydroxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol typically involves the reaction of 3-chloropropanol with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amino group from ethylenediamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also be employed to increase the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
相似化合物的比较
Similar Compounds
3-[(2-Aminoethyl)amino]propan-1-ol: Lacks the ethyl group, resulting in different reactivity and applications.
3-(Diethylamino)propan-1-ol: Contains two ethyl groups, leading to variations in its chemical behavior and uses.
Uniqueness
3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol is unique due to its specific combination of amino and hydroxyl functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
属性
分子式 |
C7H18N2O |
|---|---|
分子量 |
146.23 g/mol |
IUPAC 名称 |
3-[2-aminoethyl(ethyl)amino]propan-1-ol |
InChI |
InChI=1S/C7H18N2O/c1-2-9(6-4-8)5-3-7-10/h10H,2-8H2,1H3 |
InChI 键 |
MVXIFLIJBDMYCK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCO)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
amine](/img/structure/B13219244.png)







![(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)

